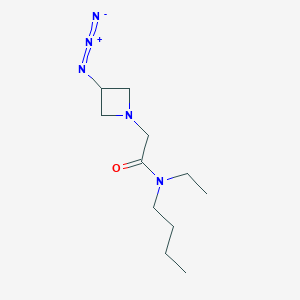
1-(2-氟吡啶-4-基)吡咯烷-3-胺
描述
The compound “1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .科学研究应用
化学合成与反应
1-(2-氟吡啶-4-基)吡咯烷-3-胺及其衍生物在化学合成中发挥着重要作用,展示了它们在形成复杂分子中的反应性和应用。例如,2-氟吡啶与胺类化合物(包括与吡咯烷类相关的化合物)的无催化反应表明了创造多样的N-(吡啶-2-基)衍生物的潜力。这些反应突显了该化合物在合成新型吡咯烷衍生物中的实用性,这对于进一步的化学转化和药理活性分子的开发至关重要(Abel et al., 2015)。
药物化学中的中间体
合成吡咯烷衍生物(包括从1-(2-氟吡啶-4-基)吡咯烷-3-胺衍生的化合物)是开发新治疗剂的关键步骤。一项研究描述了抗菌氰基吡啶衍生物的合成,表明该化合物在创造具有潜在抗菌性能的新分子中的中间体作用。这些化合物已针对各种细菌菌株进行了评估,展示了它们在新抗生素的发现和开发中的重要性(Bogdanowicz et al., 2013)。
材料科学与导电聚合物
吡咯烷衍生物(包括从1-(2-氟吡啶-4-基)吡咯烷-3-胺衍生的化合物)是创建导电聚合物的基础。聚吡咯是一类具有稳定性和灵活性的导电聚合物,广泛应用于电子学和材料科学等各种技术领域,指出了该化合物在药物化学以外的研究中的更广泛影响(Anderson & Liu, 2000)。
氢键碱性和结构研究
对吡咯烷及其衍生物的氢键碱性和结构表征的研究为深入了解它们的化学性质和反应性提供了深刻见解。了解这些化合物的氢键能力对于它们在合成和药物设计中的应用至关重要,为特定结果定制分子相互作用提供了一条途径(Graton et al., 2001)。
作用机制
Target of action
Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many biologically active compounds .
Biochemical pathways
Compounds with a pyrrolidine structure have been found to interact with various biological targets and pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
属性
IUPAC Name |
1-(2-fluoropyridin-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-9-5-8(1-3-12-9)13-4-2-7(11)6-13/h1,3,5,7H,2,4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGHEMPPUIVTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















